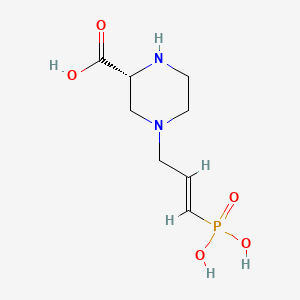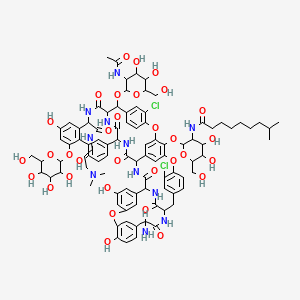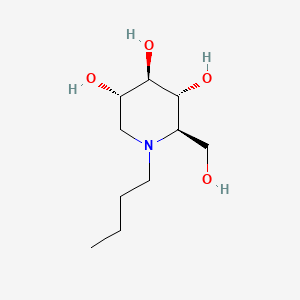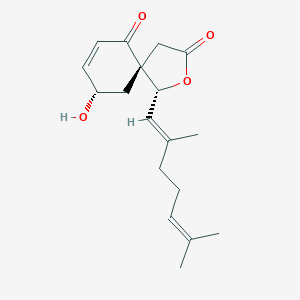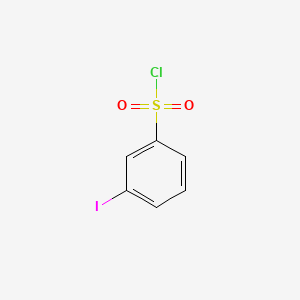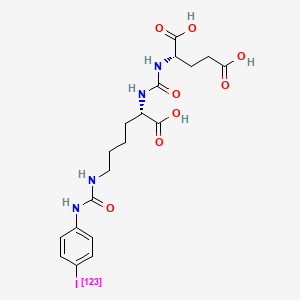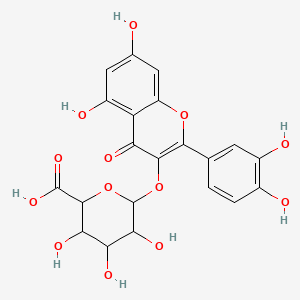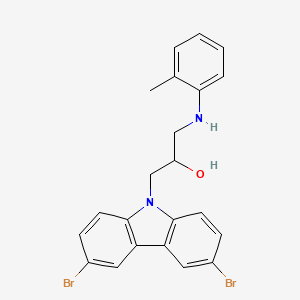
ミボチラート
概要
説明
Mivotilate, known by its trade name Movilox, represents a significant advancement in the field of chronic pain management and anti-inflammatory therapeutics. Developed by a consortium of leading pharmaceutical research institutions, Mivotilate targets inflammatory pathways with a specificity and efficacy that older medications have struggled to achieve. This drug is currently categorized as a non-steroidal anti-inflammatory drug (NSAID), but its unique mode of action distinguishes it from other drugs within this class. The primary indications for Mivotilate include the management of chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
科学的研究の応用
Mivotilate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the activation of the aryl hydrocarbon receptor (AhR) and its downstream effects. In biology, Mivotilate is used to investigate the role of cytochrome P450 enzymes in drug metabolism and the regulation of inflammatory pathways. In medicine, Mivotilate is being explored for its potential to treat various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. Additionally, Mivotilate has industrial applications as a hepatoprotective agent and in the development of new therapeutic agents .
作用機序
Mivotilate’s mechanism of action is distinct and sophisticated, focusing primarily on the inhibition of specific enzymes involved in the inflammatory process. Unlike traditional NSAIDs, which generally inhibit the cyclooxygenase (COX) enzymes COX-1 and COX-2, Mivotilate selectively targets COX-2 without affecting COX-1. This selective inhibition is crucial because COX-2 is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. In contrast, COX-1 is involved in maintaining the protective lining of the gastrointestinal tract and regulating platelet function. By sparing COX-1, Mivotilate reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. Additionally, Mivotilate has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammatory responses .
生化学分析
Biochemical Properties
Mivotilate plays a significant role in biochemical reactions by activating the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochromes P4501A1/2 (CYP1A1/2) through the AhR pathway . Mivotilate interacts with various enzymes and proteins, including CYP2E1, which it inhibits transcriptionally . The nature of these interactions involves binding to the AhR, leading to downstream effects on gene expression and enzyme activity.
Cellular Effects
Mivotilate influences various types of cells and cellular processes. It has been shown to reduce CYP2E1-mediated NDMA demethylase activity in rats . Additionally, Mivotilate impacts cell signaling pathways by modulating the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . This modulation affects gene expression and cellular metabolism, contributing to its hepatoprotective effects.
Molecular Mechanism
At the molecular level, Mivotilate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the induction of cytochromes P4501A1/2 (CYP1A1/2) and the inhibition of CYP2E1 transcription . Mivotilate’s unique mode of action involves binding interactions with the AhR that tolerate mutations, such as the substitution of histidine 285 with tyrosine . This binding results in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mivotilate change over time. Mivotilate is stable under various storage conditions, including -20°C for up to three years and 4°C for up to two years . In in vivo studies, Mivotilate rapidly decreases immunoreactive CYP2E1 protein levels and inhibits CYP2E1 transcription . These effects are observed over different time points, indicating its stability and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of Mivotilate vary with different dosages in animal models. In rats, oral administration of Mivotilate at doses of 75, 150, and 300 mg/kg body weight results in a rapid decrease in immunoreactive CYP2E1 protein levels . Higher doses of Mivotilate (150 mg/kg) inhibit CYP2E1 transcription without affecting NADPH-dependent P450 oxidoreductase activity . These studies highlight the threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Mivotilate is involved in metabolic pathways that include the induction of cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon receptor (AhR) pathway . It also reduces CYP2E1-mediated NDMA demethylase activity in rats . These interactions with enzymes and cofactors affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, Mivotilate is transported and distributed through interactions with transporters and binding proteins. It acts as a hepatoprotective agent by modulating the transport of organic cations (OCs) in the liver . Mivotilate selectively inhibits sinusoidal OCs uptake without influencing glucose uptake and canalicular OCs excretion . These interactions affect its localization and accumulation within cells.
Subcellular Localization
Mivotilate’s subcellular localization involves its activity within specific compartments or organelles. It activates the aryl hydrocarbon receptor (AhR) in the cytoplasm, leading to downstream effects on gene expression and enzyme activity . The targeting signals and post-translational modifications that direct Mivotilate to specific compartments contribute to its biochemical and cellular effects.
準備方法
Mivotilate is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of starting materials such as isopropyl-2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods for Mivotilate involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high throughput .
化学反応の分析
Mivotilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mivotilate can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
類似化合物との比較
Mivotilate is unique in its selective inhibition of COX-2 and its dual mechanism of action involving NF-κB modulation. Similar compounds include other selective COX-2 inhibitors such as celecoxib and rofecoxib. Mivotilate’s ability to modulate NF-κB activity sets it apart from these compounds. Additionally, Mivotilate’s hepatoprotective properties and its role as an activator of the aryl hydrocarbon receptor further distinguish it from other NSAIDs .
特性
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130112-42-4, 126164-80-5 | |
| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



